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molecular formula C8H7NO2 B3043199 4-Methyl-3H-benzooxazol-2-one CAS No. 78258-80-7

4-Methyl-3H-benzooxazol-2-one

Cat. No. B3043199
M. Wt: 149.15 g/mol
InChI Key: ZTOHIACMTGKKDU-UHFFFAOYSA-N
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Patent
US09266876B2

Procedure details

To a solution of 2-hydroxy-6-methylaniline (583 mg) in THF (8 mL) was added 1,1′-carbonyldiimidazole (1.14 g). The reaction mixture was stirred at 70° C. for 20 h. After cooling down, DCM was added and the mixture was washed three times with 2N NaOH. The aq. phases were combined, cooled down to 0° C. and the pH was brought to 6 by addition of 2N HCl. The suspension was filtered, the resulting powder was washed with cold water and dried in high vacuo to afford 587 mg of beige solid. LC-MS (B): tR=0.64 min. 1H-NMR (DMSO-d6): 11.7 (s, NH); 7.09 (m, 1H); 6.97 (m, 2H); 2.29 (s, 3H).
Quantity
583 mg
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].[C:10](N1C=CN=C1)(N1C=CN=C1)=[O:11].C(Cl)Cl>C1COCC1>[CH3:9][C:5]1[C:3]2[NH:4][C:10](=[O:11])[O:1][C:2]=2[CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
583 mg
Type
reactant
Smiles
OC1=C(N)C(=CC=C1)C
Name
Quantity
1.14 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
WASH
Type
WASH
Details
the mixture was washed three times with 2N NaOH
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to 0° C.
ADDITION
Type
ADDITION
Details
the pH was brought to 6 by addition of 2N HCl
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the resulting powder was washed with cold water
CUSTOM
Type
CUSTOM
Details
dried in high vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC1=CC=CC2=C1NC(O2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 587 mg
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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